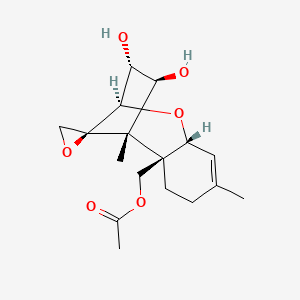

Monoacetoxyscirpenol

概要

説明

準備方法

モノアセトキシスクレペンオールは、嫌気条件下でウシのルーメン微生物を用いたインビトロ発酵によって合成することができます . 次に、通常および逆相高速液体クロマトグラフィーを用いて代謝産物を精製します . 工業的生産方法では、通常、所望のマイコトキシンの収量を最大限にするために、制御された条件下でフザリウム属菌を培養します .

化学反応解析

モノアセトキシスクレペンオールは、酸化、還元、置換などの様々な化学反応を起こします . これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はジヒドロキシ誘導体の生成につながる可能性がありますが、還元はデオキシ類似体の生成につながる可能性があります .

科学研究への応用

モノアセトキシスクレペンオールは、その強力な生物活性のために、いくつかの科学研究への応用があります。 化学においては、トリコテセン類の反応性と毒性を研究するためのモデル化合物として使用されます . 生物学および医学においては、マイコトキシン誘発性細胞毒性のメカニズムを調査し、潜在的な治療介入を開発するためのツールとして役立ちます . さらに、殺菌剤やその他の農薬製品の開発における工業的応用があります .

化学反応の分析

Monoacetoxyscirpenol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield deoxy analogs .

科学的研究の応用

Toxicological Studies

1. Toxicity Assessment

Monoacetoxyscirpenol has been studied for its toxic effects, particularly in animal models. Research indicates that MAS can induce various adverse health effects, including:

- Developmental and Reproductive Toxicity: Studies have shown that exposure to MAS can lead to developmental issues in rodents, with observed effects such as reduced fetal body weight and skeletal malformations at specific dosage levels .

- Haematotoxicity: Repeated exposure to MAS has been linked to myelosuppression and other haematological disturbances in animal studies, suggesting a critical endpoint for chronic hazard characterization in humans .

2. In Vitro Studies

In vitro assays have demonstrated that MAS inhibits protein synthesis, a mechanism common to many trichothecenes. For instance, the toxicity of MAS was compared with other mycotoxins using wheat germ extract assays, revealing significant inhibitory effects on protein synthesis at low concentrations .

Detection Methods

1. Analytical Techniques

The detection and quantification of this compound in food and feed products are crucial for assessing safety and compliance with regulatory standards. Advanced analytical methods include:

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This method has been developed for the rapid detection of multiple mycotoxins, including MAS, in cereal samples. It allows for sensitive and specific quantification below regulatory limits .

- Sample Preparation Techniques: Simple extraction methods combined with fast polarity switching have improved the efficiency of detecting MAS alongside other mycotoxins in complex matrices .

Agricultural Implications

1. Mycotoxin Management

Understanding the presence and effects of this compound is vital for managing mycotoxin risks in agricultural settings. Research indicates that:

- Feed Contamination: MAS can contaminate animal feed, leading to health issues in livestock. Monitoring and controlling its levels in feed are essential for ensuring animal health and food safety .

- Toxin Reduction Strategies: Studies have explored methods to reduce the levels of MAS during food processing. For example, thermal treatments have been shown to effectively degrade certain mycotoxins, including diacetoxyscirpenol (DAS), which is chemically related to MAS .

Case Studies

作用機序

モノアセトキシスクレペンオールは、真核細胞のタンパク質合成を阻害することでその効果を発揮します . 多くの他のマイコトキシンとは異なり、トリコテセン類は生物活性を発揮するために代謝活性化を必要としません . 代わりに、細胞成分と直接反応して細胞毒性を引き起こします。 モノアセトキシスクレペンオールの主要な分子標的はリボソームであり、そこでタンパク質合成の伸長段階を妨害します .

類似化合物との比較

特性

CAS番号 |

2623-22-5 |

|---|---|

分子式 |

C17H24O6 |

分子量 |

324.4 g/mol |

IUPAC名 |

[(1S,2R,7R,9R,10R,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1 |

InChIキー |

IRXDUBNENLKYTC-QVVXDDFFSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

異性体SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(C([C@H]([C@H]([C@@]34CO4)O2)O)O)C)COC(=O)C |

正規SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

外観 |

Solid powder |

melting_point |

172 - 173 °C |

Key on ui other cas no. |

2623-22-5 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

15-Acetoxyscirpen-3,4-diol; 15-Acetylscirpenetriol; 15-Mono-O-acetylscirpenol; 15-Acetoxyscirpenol; 4-Deacetylanguidin; Deacetylanguidin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of monoacetoxyscirpenol contamination in food and feed?

A1: this compound is primarily found in cereal grains, particularly oats and oat products []. Other cereals like wheat, barley, and rye can also be contaminated [, , ]. Contamination usually occurs in the field due to fungal infection of crops, but it can also happen during storage under improper conditions [].

Q2: What other trichothecenes are commonly found alongside this compound in contaminated grains?

A2: this compound often co-occurs with other type A trichothecenes like diacetoxyscirpenol (DAS), T-2 toxin, HT-2 toxin, and scirpentriol [, , , , ]. Type B trichothecenes, such as deoxynivalenol (DON) and nivalenol (NIV), may also be present in co-contaminated samples [, , , ].

Q3: How does the structure of this compound influence its toxicity compared to other scirpenol mycotoxins?

A3: The degree of acetylation in scirpenol mycotoxins influences their toxicity. Studies on chickens have shown that this compound is more potent in causing feed refusal compared to diacetoxyscirpenol and scirpentriol, but less potent than triacetoxyscirpenol []. This suggests that the presence of a single acetyl group in this compound may contribute to its toxicity profile [, ].

Q4: Are there differences in the sensitivity of chickens to this compound compared to other scirpenol toxins?

A5: Yes, chickens showed varying sensitivity to different scirpenol mycotoxins. When considering the minimum effective dose for inducing mouth lesions, this compound was the most potent, followed by diacetoxyscirpenol, scirpentriol, and lastly triacetoxyscirpenol [].

Q5: How does this compound affect feather development in chicks?

A6: this compound was found to cause abnormal feathering in chicks at a minimum effective dose of 0.5 µg/g diet []. The primary wing feathers were particularly affected, exhibiting a frayed and missing web on the medial side and an accentuated medial curve in the shaft [].

Q6: How is this compound metabolized in animals?

A7: this compound is metabolized in animals through deacetylation to scirpentriol [, , ]. This metabolic pathway was observed in pigs orally dosed with diacetoxyscirpenol, where this compound was identified as an intermediate metabolite before further degradation to scirpentriol []. A similar pattern was observed in cattle and swine, with deacetylation being the primary metabolic pathway [].

Q7: What analytical techniques are commonly used to detect and quantify this compound in food and feed samples?

A7: Several analytical methods are available for detecting and quantifying this compound, including:

- Gas chromatography-mass spectrometry (GC-MS) [, ]

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ]

- Thin-layer chromatography (TLC) [, , ]

Q8: Are there specific challenges associated with analyzing this compound in complex matrices like food and feed?

A9: Yes, analyzing this compound in complex matrices can be challenging due to potential interferences from other compounds present in the sample. Matrix effects can influence ionization efficiency in mass spectrometry-based methods, leading to inaccurate quantification []. Therefore, appropriate sample preparation techniques and the use of internal standards are crucial for reliable analysis [, ].

Q9: Is there evidence for the existence of "masked" forms of this compound in contaminated samples?

A10: Yes, research has identified this compound-glucoside (MASGlc) in corn powder samples []. This "masked" form of this compound, along with other masked mycotoxins, is not detected by conventional analytical methods and may pose additional health risks due to their potential conversion to the parent toxin in biological systems [].

Q10: How do the levels of this compound contamination differ between conventionally and organically produced oats?

A11: Studies have shown that organically produced oats and oat products generally have significantly lower levels of this compound contamination compared to their conventionally produced counterparts []. This difference is likely attributed to stricter regulations and practices in organic farming systems, minimizing fungal infection and mycotoxin production.

Q11: What is the significance of studying the accumulation kinetics of this compound and related toxins in infected grains?

A12: Understanding the accumulation kinetics of this compound and its precursors, such as diacetoxyscirpenol, in infected grains provides valuable insights into the fungal biosynthesis pathways of these toxins []. By analyzing the temporal changes in toxin profiles, researchers can gain a better understanding of the factors influencing toxin production and potentially develop strategies for mitigating mycotoxin contamination in crops.

Q12: What is the role of molecular biology techniques in studying Fusarium species and their potential to produce this compound?

A13: Molecular biology techniques, like PCR, can be used to identify genes associated with trichothecene production in Fusarium species []. For instance, the presence of the Tri5 gene in Fusarium sambucinum isolates indicates their potential to produce type A trichothecenes, including this compound []. Such information can be helpful in risk assessment and management strategies for mycotoxin contamination.

Q13: Can Fusarium species isolated from crops like sugar beet pose a risk of this compound contamination in wheat?

A14: While Fusarium graminearum and F. culmorum are well-known for causing Fusarium head blight (FHB) and deoxynivalenol contamination in wheat, other Fusarium species like F. tricinctum, often found in sugar beet, can also infect wheat []. Although F. tricinctum may not cause typical FHB symptoms, it can lead to black point disease in wheat kernels, which have been found to contain high levels of various mycotoxins, including this compound []. This highlights the importance of considering a wider range of Fusarium species when assessing the risk of mycotoxin contamination in cereal crops.

Q14: What are the potential implications of finding multiple mycotoxins, including this compound, co-occurring in a single sample?

A15: The co-occurrence of multiple mycotoxins, including this compound, in a single sample raises concerns about potential additive or synergistic toxic effects [, , ]. Since these toxins may act through different mechanisms, their combined presence could lead to more severe health impacts compared to exposure to a single mycotoxin. Therefore, it is crucial to consider the entire mycotoxin profile of contaminated samples for accurate risk assessment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。